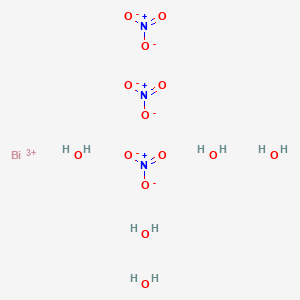

Bismuth nitrate pentahydrate

Beschreibung

Eigenschaften

CAS-Nummer |

10035-06-0 |

|---|---|

Molekularformel |

BiH3NO4 |

Molekulargewicht |

290.009 g/mol |

IUPAC-Name |

bismuth;trinitrate;pentahydrate |

InChI |

InChI=1S/Bi.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI-Schlüssel |

KGBVMWCTHTTWQW-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Bi+3] |

Kanonische SMILES |

[N+](=O)(O)[O-].O.[Bi] |

Andere CAS-Nummern |

10035-06-0 |

Piktogramme |

Oxidizer; Irritant |

Synonyme |

Bismuth(3+) Salt Nitric Acid Hydrate (3:1:5); Bismuth(3+) Salt Nitric Acid Pentahydrate (3:1:5); Bismuth Trinitrate Pentahydrate; Bismuth(III) Nitrate Pentahydrate; Granions de Bismuth; _x000B__x000B_ |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Bismuth Nitrate Pentahydrate for Scientific and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth nitrate (B79036) pentahydrate, Bi(NO₃)₃·5H₂O, is an inorganic salt that has garnered significant interest across various scientific disciplines, including materials science, organic synthesis, and pharmacology. Its utility as a precursor for other bismuth compounds, as a versatile catalyst, and in the formulation of pharmaceuticals makes a thorough understanding of its properties essential.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of bismuth nitrate pentahydrate, supported by experimental methodologies and visual workflows to aid in its practical application.

Physical Properties

This compound typically appears as colorless, lustrous triclinic crystals.[3][4] It is a hygroscopic solid with a slight nitric acid odor.[3][5] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | Bi(NO₃)₃·5H₂O | [6] |

| Molecular Weight | 485.07 g/mol | [6] |

| Appearance | Colorless, white, lustrous triclinic crystals | [3][4][7] |

| Density | 2.83 g/cm³ | [3][8] |

| Melting Point | 30 °C (decomposes) | [3][8] |

| Boiling Point | 75-80 °C (decomposes) | [3][8] |

| Crystal Structure | Triclinic | [7] |

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions but exhibits notable reactivity, particularly in the presence of water and reducing agents. It is a strong oxidizer and is incompatible with strong acids, strong reducing agents, organic materials, and finely powdered metals.[3][9]

| Property | Description | References |

| Solubility | Soluble in dilute nitric acid, acetic acid, glycerol, and acetone. Insoluble in alcohol and ethyl acetate. | [3][10] |

| Water Solubility | Decomposes in water to form bismuth subnitrate (BiONO₃) and nitric acid. | [7][11] |

| Stability | Stable under normal storage conditions, but is hygroscopic and moisture-sensitive. | [9][12] |

| Reactivity | Reacts with strong reducing agents to form elemental bismuth. It can act as an oxidant and a Lewis acid catalyst in organic synthesis. | [10][11] |

| Thermal Decomposition | Decomposes upon heating, releasing nitrogen oxides. | [7] |

Hydrolysis Pathway

This compound readily hydrolyzes in water. This reaction is fundamental to its use in the synthesis of various bismuth-based nanomaterials. The process involves the formation of bismuth subnitrate, a less soluble compound.[11]

Caption: Hydrolysis of this compound in Water.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and accurate use of this compound in research and development. Below are methodologies for its synthesis and its application as a precursor in nanoparticle synthesis.

Synthesis of this compound

This compound can be prepared by the reaction of bismuth metal with concentrated nitric acid.[7] A general laboratory-scale procedure is as follows:

-

Reaction Setup: In a well-ventilated fume hood, place a known quantity of bismuth metal granules into a flask.

-

Acid Addition: Slowly add concentrated nitric acid to the flask. The reaction is exothermic and will produce nitrogen oxide gas, which is toxic.

-

Reaction: Bi + 4HNO₃ → Bi(NO₃)₃ + 2H₂O + NO

-

-

Dissolution: Gently heat and stir the mixture until the bismuth metal has completely dissolved.

-

Crystallization: Allow the solution to cool, which will induce the crystallization of this compound.

-

Isolation: The crystals can be isolated by filtration.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the Synthesis of this compound.

Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles

This compound is a common precursor for the synthesis of bismuth oxide nanoparticles, which have applications in catalysis and electronics.[13] A facile hydrolysis solvothermal method is described below.

-

Precursor Solution: Dissolve a specific amount of this compound in ethylene (B1197577) glycol with stirring to form a homogeneous solution.

-

Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave and heat it to a temperature between 120-150°C for a designated period.

-

Product Collection: After the reaction, allow the autoclave to cool to room temperature. The resulting precipitate is collected by centrifugation.

-

Washing: Wash the collected nanoparticles with deionized water and ethanol (B145695) several times to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product, bismuth oxide nanoparticles, in an oven at a specified temperature.

Experimental Workflow: Solvothermal Synthesis of Bi₂O₃ Nanoparticles

Caption: Workflow for Solvothermal Synthesis of Bi₂O₃ Nanoparticles.

Applications in Drug Development and Research

Bismuth compounds, derived from this compound, have a history of use in pharmaceutical formulations, particularly for gastrointestinal disorders.[1][14] Bismuth-containing drugs are known to form a protective layer over ulcers, shielding them from stomach acid.[14] Furthermore, bismuth compounds exhibit antimicrobial properties and are used in combination with antibiotics to treat Helicobacter pylori infections.[14]

In research, this compound serves as a versatile reagent in organic synthesis. It is utilized as a catalyst for various reactions, including the selective oxidation of sulfides to sulfoxides and in the synthesis of coumarins.[3][10] Its role as a precursor in the synthesis of bismuth-based nanoparticles is also a significant area of research for applications in drug delivery, bioimaging, and cancer therapy.[15]

Safety and Handling

This compound is an oxidizing agent and can intensify fires.[6] It is also corrosive and can cause skin and eye irritation.[11] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[11] It should be stored in a cool, dry, well-ventilated area away from combustible materials and moisture.[12]

Conclusion

This compound is a compound with a rich profile of physical and chemical properties that make it highly valuable in both industrial and academic settings. Its role as a key precursor for a wide array of bismuth compounds and nanomaterials, coupled with its catalytic activity, underscores its importance in chemical synthesis and pharmaceutical development. A comprehensive understanding of its characteristics, handling requirements, and reaction pathways is paramount for its effective and safe utilization in advancing scientific research and developing new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]

- 4. This compound | 10035-06-0 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bismuth-based nanoparticles and nanocomposites: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. matec-conferences.org [matec-conferences.org]

- 9. sibran.ru [sibran.ru]

- 10. scispace.com [scispace.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]

- 14. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00283A [pubs.rsc.org]

An In-depth Technical Guide to the Crystal Structure and Morphology of Bismuth Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O). This information is critical for understanding the solid-state properties of this compound, which is a key precursor in the synthesis of various bismuth-containing pharmaceuticals and advanced materials.

Crystal Structure of Bismuth Nitrate Pentahydrate

This compound crystallizes in the triclinic system with the space group P-1.[1] The crystal structure is characterized by a complex coordination environment around the central bismuth (Bi³⁺) ion. Each bismuth ion is coordinated by three bidentate nitrate (NO₃⁻) ions and four water (H₂O) molecules, resulting in a coordination number of 10.[1] The fifth water molecule is not directly coordinated to the bismuth ion but is involved in the hydrogen bonding network within the crystal lattice.

The intricate arrangement of the nitrate ions and water molecules around the bismuth center dictates the overall crystal packing and the resulting physicochemical properties of the compound. Understanding this structure is fundamental for predicting its reactivity and behavior in various applications.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 6.520(8) Å |

| b | 8.642(8) Å |

| c | 10.683(9) Å |

| α | 100.82(6)° |

| β | 80.78(6)° |

| γ | 104.77(7)° |

| V | 567.7 ų |

| Z | 2 |

Source: Redetermination of the structure of bismuth(III) nitrate pentahydrate, Bi(NO3)3.5H2O, Lazarini, F. (1985).

Crystal Morphology

The typical morphology of this compound is described as lustrous, colorless triclinic crystals.[2] The external shape of the crystals is a manifestation of the internal crystal structure and is influenced by the conditions of crystallization.

Factors that can influence the crystal morphology include:

-

Supersaturation: The level of supersaturation of the crystallizing solution can affect the growth rates of different crystal faces, leading to variations in crystal habit.

-

Solvent: The choice of solvent can influence the solubility and the interaction with different crystal faces, thereby altering the morphology.

-

Impurities: The presence of impurities can selectively adsorb onto specific crystal faces, inhibiting their growth and modifying the overall crystal shape.

-

Temperature and pH: These parameters can affect the solubility and the kinetics of crystallization, which in turn can impact the crystal morphology.

While specific protocols for controlling the morphology of this compound are not extensively documented, principles of crystal engineering can be applied. For instance, the controlled addition of additives or the careful regulation of crystallization conditions can be explored to obtain crystals with desired shapes and sizes.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dissolution of metallic bismuth or bismuth oxide in nitric acid, followed by crystallization.

Protocol:

-

Dissolution: Carefully dissolve a known quantity of high-purity bismuth metal granules or bismuth(III) oxide powder in concentrated nitric acid (e.g., 14 M).[3] The reaction is exothermic and releases toxic nitrogen oxides; therefore, it must be performed in a well-ventilated fume hood. Gentle heating may be applied to facilitate dissolution.

-

Concentration: If necessary, the resulting solution can be carefully heated to evaporate excess acid and water to achieve a supersaturated solution.

-

Crystallization: Allow the solution to cool slowly to room temperature. This compound crystals will precipitate out of the solution. The cooling rate can influence the size of the crystals.

-

Isolation: Separate the crystals from the mother liquor by filtration.

-

Washing: Wash the crystals with a small amount of cold, dilute nitric acid to remove any residual mother liquor.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent. The crystals are hygroscopic and should be stored in a tightly sealed container.[2]

Characterization Techniques

Powder X-ray diffraction is a powerful technique to confirm the crystal structure and phase purity of the synthesized this compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline sample is finely ground to a homogeneous powder using an agate mortar and pestle. The powder is then mounted on a sample holder.

-

Data Acquisition: The XRD pattern is collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). A typical 2θ range for analysis would be from 10° to 80° with a step size of 0.02° and a suitable scan speed.

-

Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from crystallographic databases (e.g., JCPDS) to confirm the identity of the compound. The lattice parameters can be refined using appropriate software.

SEM is used to visualize the morphology and surface features of the crystals.

Methodology:

-

Sample Mounting: A representative sample of the crystals is mounted on an aluminum stub using double-sided carbon tape.

-

Coating: As this compound is a non-conductive material, the sample must be coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.[4] This prevents charging effects during imaging.

-

Imaging: The coated sample is then introduced into the SEM chamber. Images are acquired at various magnifications using an appropriate accelerating voltage to reveal the crystal morphology, size distribution, and surface topography.

This technical guide provides essential information on the crystal structure and morphology of this compound, along with fundamental experimental protocols for its synthesis and characterization. This knowledge is invaluable for scientists and researchers working with this compound in pharmaceutical development and materials science.

References

Synthesis of Bismuth Nitrate Pentahydrate from Metallic Bismuth and Nitric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) from metallic bismuth and nitric acid. Bismuth nitrate pentahydrate is a crucial precursor in the preparation of various bismuth compounds with applications in pharmaceuticals and materials science.[1] This document outlines the primary synthesis methodologies, detailed experimental protocols, and relevant quantitative data to support research and development activities.

Chemical Principles and Reaction Stoichiometry

The synthesis of this compound from metallic bismuth is fundamentally a redox reaction where bismuth metal is oxidized by nitric acid.[2] The stoichiometry of the reaction can vary depending on the concentration of the nitric acid and the reaction conditions, influencing the nature of the nitrogen oxide byproducts.

The balanced chemical equation for the reaction with concentrated nitric acid is:

Bi(s) + 6HNO₃(conc) → Bi(NO₃)₃(aq) + 3NO₂(g) + 3H₂O(l) [2]

Alternatively, with dilute nitric acid, the reaction proceeds as:

Bi(s) + 4HNO₃(dil) → Bi(NO₃)₃(aq) + NO(g) + 2H₂O(l)

Upon cooling and crystallization from the aqueous solution, the pentahydrate form is obtained.

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported, each with distinct advantages and considerations regarding purity, yield, and environmental impact. The primary methods include:

-

Direct Dissolution in Concentrated Nitric Acid: This is the most straightforward method, involving the direct reaction of bismuth metal with concentrated nitric acid.[3]

-

Dissolution with Oxygen Feed in Dilute Nitric Acid: This method aims to reduce the consumption of nitric acid and minimize the release of toxic nitrogen oxides by introducing oxygen as an oxidant.[4]

-

Preliminary Oxidation to Bismuth Oxide: In this approach, metallic bismuth is first converted to bismuth oxide (Bi₂O₃), which is then dissolved in nitric acid. This method also helps in avoiding the atmospheric release of toxic nitrogen oxides.[4][5]

Experimental Protocols

Direct Dissolution Method

This protocol describes the synthesis of this compound by the direct reaction of metallic bismuth with concentrated nitric acid.

Materials:

-

Metallic Bismuth (granules or powder)

-

Concentrated Nitric Acid (e.g., 14 M)[6]

Procedure:

-

In a well-ventilated fume hood, carefully add metallic bismuth granules or powder in small portions to concentrated nitric acid in a suitable reaction vessel.

-

The reaction is exothermic and will produce brown fumes of nitrogen dioxide (NO₂).[2] Gentle heating may be applied to increase the reaction rate if it slows down.[2]

-

Continue adding bismuth until the reaction ceases, indicating that the nitric acid has been consumed.

-

Once the bismuth has completely dissolved, filter the resulting solution to remove any unreacted metal or impurities.[2]

-

Allow the clear filtrate to cool slowly to facilitate the crystallization of this compound.

-

Collect the crystals by filtration, wash with a small amount of cold, dilute nitric acid to remove any adsorbed impurities, and then dry them in a desiccator.[2]

Environmentally Conscious Method with Preliminary Oxidation

This protocol outlines a more environmentally friendly approach that minimizes the release of nitrogen oxides.

Materials:

-

Metallic Bismuth

-

Source of Oxygen (e.g., air, pure oxygen)

-

Nitric Acid

Procedure:

-

Convert metallic bismuth to bismuth oxide (Bi₂O₃) through oxidation. This can be achieved by heating the metal in the presence of air or oxygen.

-

Dissolve the resulting bismuth oxide in nitric acid.[5] The reaction is: Bi₂O₃ + 6HNO₃ → 2Bi(NO₃)₃ + 3H₂O [5]

-

Filter the solution to remove any insoluble impurities.

-

Concentrate the solution by gentle heating to initiate crystallization.

-

Cool the solution to obtain crystals of this compound.

-

Isolate the crystals by filtration, wash, and dry as described in the direct dissolution method.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | Bi(NO₃)₃·5H₂O | [7] |

| Molecular Weight | 485.07 g/mol | [7] |

| Appearance | Colorless, white crystals | [3] |

| Density | 2.83 g/cm³ | [1] |

| Melting Point | 30 °C (decomposes) | [8] |

| Boiling Point | 75-80 °C (decomposes) | [7] |

| Solubility | Soluble in dilute nitric acid, acetone, glycerol. Decomposes in water. Insoluble in alcohol. | [1][8] |

Table 1: Physicochemical Properties of this compound

| Parameter | Condition | Observation | Reference |

| Nitric Acid Concentration (for Bi(NO₃)₃·5H₂O formation) | ≥9.0 mol/l | Formation of this compound. | [4] |

| Nitric Acid Concentration (with oxygen feed) | ~1.5 mol/l | Used to dissolve metallic bismuth while minimizing hydrolysis. | [4] |

| Bismuth Concentration (in dilute HNO₃ with O₂) | Should not be higher than 60 g/l | To prevent hydrolysis of bismuth. | [4] |

| Final Reaction Temperature | ≤25 °С | Recommended for complete conversion in certain methods. | [4] |

| pH for Hydrolysis to Oxynitrates | > 0 | Readily hydrolyzes to form a range of oxynitrates. | [3] |

Table 2: Reaction Condition Parameters

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows for the synthesis of this compound.

Caption: Workflow for the direct synthesis of this compound.

Caption: Workflow for the synthesis via preliminary oxidation of bismuth.

Safety and Handling

This compound is an oxidizing agent and should be handled with care.[7] It is incompatible with strong reducing agents, organic materials, and finely powdered metals.[1] The reaction of bismuth with concentrated nitric acid produces toxic nitrogen dioxide gas and should be performed in a well-ventilated fume hood.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from metallic bismuth can be achieved through various methods, with the direct dissolution in nitric acid being the most common. However, for larger-scale and more environmentally friendly production, methods involving preliminary oxidation of bismuth offer significant advantages by reducing the emission of toxic byproducts. The choice of method will depend on the specific requirements of the application, including desired purity, yield, and environmental considerations. This guide provides the foundational knowledge for researchers and professionals to select and implement a suitable synthesis strategy for their needs.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]

- 4. sibran.ru [sibran.ru]

- 5. Bismuth(III) nitrate - Crystal growing [en.crystalls.info]

- 6. matec-conferences.org [matec-conferences.org]

- 7. Bismuth(III) nitrate reagent grade, 98 10035-06-0 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Decomposition of Bismuth Nitrate Pentahydrate for Pharmaceutical and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) is a critical precursor in the synthesis of various bismuth compounds utilized in pharmaceuticals and advanced materials. Its thermal decomposition is a key process in the production of bismuth oxides and other derivatives, making a thorough understanding of its decomposition mechanism essential for process optimization, quality control, and the development of novel materials. This technical guide provides an in-depth analysis of the thermal decomposition pathway of bismuth nitrate pentahydrate, detailing the intermediate products, temperature-dependent transformations, and the experimental protocols used for its characterization.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a multi-step process involving dehydration, hydrolysis, and the formation of various bismuth oxynitrate intermediates before the final conversion to bismuth(III) oxide. The precise nature and stability of these intermediates can be influenced by experimental conditions such as heating rate and atmospheric environment.

The decomposition begins with the loss of its five water molecules of hydration at relatively low temperatures. Following dehydration, a series of complex reactions occur, leading to the formation of several basic bismuth nitrate species. A notable intermediate, penta-bismuth hepta-oxide nitrate (Bi₅O₇NO₃), has been identified as a key precursor to the final oxide product.[1][2] The decomposition process culminates in the formation of bismuth(III) oxide (Bi₂O₃) at higher temperatures. The decomposition is known to commence at approximately 60°C and is generally complete by around 565°C.[3]

The initial stages of decomposition, particularly the loss of water, for many hydrated metal nitrates typically occur in the range of 35-70°C.[4] For a mixture containing this compound, a mass loss associated with its decomposition has been observed in the temperature range of 34.0-50.8°C.[5]

The overall decomposition can be summarized in the following stages:

-

Dehydration: Loss of the five water molecules.

-

Formation of Basic Bismuth Nitrates: A series of complex bismuth oxynitrates are formed.

-

Formation of Bi₅O₇NO₃: A key intermediate is formed upon further heating.

-

Final Decomposition to Bi₂O₃: The final oxide product is formed with the release of nitrogen oxides.

Quantitative Analysis of Thermal Decomposition

The following table summarizes the key stages and associated temperature ranges for the thermal decomposition of this compound, compiled from various studies. It is important to note that the exact temperatures and mass losses can vary depending on the experimental conditions, such as heating rate and sample preparation.

| Stage | Temperature Range (°C) | Intermediate/Final Product | Theoretical Mass Loss (%) |

| 1. Dehydration | ~30 - 150 | Bi(NO₃)₃ | 18.56 |

| 2. Formation of Basic Bismuth Nitrates | ~150 - 400 | Various Bismuth Oxynitrates | Variable |

| 3. Formation of Bi₅O₇NO₃ | ~400 - 460 | Bi₅O₇NO₃ | ~11.0 (from Bi(NO₃)₃) |

| 4. Decomposition of Bi₅O₇NO₃ | ~460 - 565 | Bi₂O₃ | ~3.2 (from Bi₅O₇NO₃) |

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer is used. The instrument is purged with a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent unwanted oxidative reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 700°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss, the percentage of mass loss at each stage, and the thermal stability of the intermediates and the final product. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time, providing information on thermal events such as melting, crystallization, and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is used. The sample and reference pans are placed in the DSC cell.

-

Heating Program: The sample and reference are subjected to the same controlled temperature program as in the TGA analysis (e.g., heating from ambient to 500°C at 10°C/min) in a controlled atmosphere (e.g., flowing nitrogen).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference.

-

Data Analysis: The DSC curve (heat flow vs. temperature) shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events. For this compound, endothermic peaks would be expected for dehydration and some decomposition steps, while exothermic peaks might be observed for oxidative decomposition or crystallization of new phases.

Visualizing the Decomposition Pathway

The following diagrams illustrate the logical flow of the thermal decomposition of this compound and a typical experimental workflow for its analysis.

Caption: Stepwise thermal decomposition of this compound.

Caption: Workflow for the thermal analysis of this compound.

References

- 1. Bismuth oxynitrate - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. JPH0747489B2 - Bi5O7 (NO3) compound represented by formula and process for producing the same - Google Patents [patents.google.com]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. Bot Verification [rasayanjournal.co.in]

Solubility Profile of Bismuth Nitrate Pentahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in various organic solvents. This information is critical for researchers and professionals in drug development and other scientific fields where bismuth compounds are utilized. This document summarizes known solubility data, outlines detailed experimental protocols for solubility determination, and presents visual representations of relevant biological and synthetic pathways involving bismuth compounds.

Quantitative Solubility Data

While extensive research has been conducted on the applications of bismuth nitrate pentahydrate, precise quantitative solubility data in a wide range of organic solvents remains limited in publicly available literature. The following table summarizes the qualitative solubility of this compound in several common organic solvents based on available chemical data sheets and publications. It is important to note that "soluble" and "insoluble" are relative terms and do not represent absolute values. For precise applications, experimental determination of solubility is highly recommended.

| Solvent | Chemical Formula | Qualitative Solubility |

| Acetone | C₃H₆O | Soluble |

| Glycerol | C₃H₈O₃ | Soluble |

| Acetic Acid | CH₃COOH | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Highly Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Highly Soluble |

| Ethanol | C₂H₅OH | Insoluble/Slightly Soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | Insoluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific organic solvent, a well-defined experimental protocol is necessary. The following outlines a gravimetric method, a reliable and commonly used technique for determining the solubility of a solid in a liquid.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C) in g/100 mL.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (high purity)

-

Thermostatically controlled water bath or incubator

-

Erlenmeyer flasks with stoppers

-

Analytical balance (accurate to ±0.0001 g)

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials with caps

-

Oven for drying

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the organic solvent. The presence of undissolved solid at equilibrium is crucial.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Continuous stirring or periodic vigorous shaking is recommended.

-

-

Sample Collection and Filtration:

-

Once equilibrium is assumed, allow the solution to stand undisturbed in the temperature-controlled environment for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, labeled glass vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution collected.

-

Place the vial with the collected solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a preliminary thermogravimetric analysis can determine the optimal temperature, which is below its decomposition temperature of 75-80°C). Ensure the oven is in a well-ventilated area, especially when working with flammable organic solvents.

-

Once the solvent has completely evaporated, a solid residue of this compound will remain.

-

Cool the vial in a desiccator to prevent moisture absorption and then weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The weight of the dissolved this compound is the final constant weight of the vial minus the initial weight of the empty vial.

-

The solubility can then be calculated and expressed in the desired units, typically grams per 100 mL of solvent ( g/100 mL).

Solubility ( g/100 mL) = (Weight of residue (g) / Volume of solution collected (mL)) x 100

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a conceptual signaling pathway for bismuth compound-induced apoptosis and a general experimental workflow for the synthesis of bismuth nanoparticles.

Bismuth Compound-Induced Apoptosis Signaling Pathway

Caption: Conceptual pathway of bismuth-induced apoptosis.

Experimental Workflow for Bismuth Nanoparticle Synthesis

The Lewis Acid Character of Bismuth Nitrate Pentahydrate: A Technical Guide for Drug Development Professionals

An in-depth exploration of the catalytic prowess of bismuth nitrate (B79036) pentahydrate, a versatile and environmentally benign Lewis acid, in organic synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, mechanistic insights, and detailed experimental protocols.

Bismuth(III) nitrate pentahydrate, Bi(NO₃)₃·5H₂O, has emerged as a compelling Lewis acid catalyst in modern organic synthesis.[1][2] Its low toxicity, cost-effectiveness, and stability in the presence of moisture and oxygen make it an attractive alternative to conventional, often hazardous, Lewis acids.[3] The Lewis acidity of bismuth compounds is attributed to the weak shielding of the 4f electrons in the bismuth atom, which has an electron configuration of [Xe]4f¹⁴ 5d¹⁰ 6s² 6p³.[4][5] This characteristic enables bismuth(III) to act as an electron pair acceptor, activating a wide array of functional groups and facilitating a diverse range of chemical transformations crucial for the synthesis of pharmaceutical intermediates and complex molecules.

Catalytic Applications in Organic Synthesis

Bismuth nitrate pentahydrate has demonstrated remarkable efficacy in catalyzing a variety of organic reactions, including carbon-carbon and carbon-heteroatom bond-forming reactions. Its versatility extends to condensations, additions, and protection/deprotection reactions.

Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. This compound serves as an efficient catalyst for this reaction, promoting the addition of various nucleophiles, including indoles and amines, to enones.[6][7] The reaction proceeds under mild conditions, often at room temperature, and offers high yields, broad substrate scope, and environmental friendliness.[6][7]

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are an important class of compounds with significant biological activities. This compound effectively catalyzes the electrophilic substitution of indoles with aldehydes and ketones to afford the corresponding bis(indolyl)methanes in high yields.[1][8][9] This method is characterized by its mild reaction conditions, short reaction times, and simple work-up procedures.[1]

Pechmann Condensation for Coumarin (B35378) Synthesis

Coumarins, a vital class of heterocyclic compounds with diverse pharmacological properties, can be synthesized via the Pechmann condensation. This compound has been successfully employed as a catalyst for the condensation of phenols with β-ketoesters to produce coumarin derivatives in good yields.[5]

Protection of Carbonyl Compounds

The protection of carbonyl groups is a common strategy in multi-step organic synthesis. This compound has been shown to be an outstanding catalyst for the protection of carbonyl compounds as acetals and ketals.

Quantitative Data on Catalytic Performance

The following tables summarize the quantitative data for various reactions catalyzed by this compound, highlighting its efficiency in terms of reaction time and product yield under different conditions.

| Aldehyde/Ketone | Indole (B1671886) | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Indole | 20 | 25 | 95 | [1] |

| 4-Chlorobenzaldehyde | Indole | 20 | 30 | 96 | [1] |

| 4-Methoxybenzaldehyde | Indole | 20 | 30 | 94 | [1] |

| 4-Nitrobenzaldehyde | Indole | 20 | 45 | 92 | [1] |

| Cyclohexanone | Indole | 20 | 60 | 85 | [1] |

Table 1: Synthesis of Bis(indolyl)methanes Catalyzed by this compound.

| Phenol (B47542) | β-Ketoester | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| Resorcinol | Ethyl acetoacetate | 10 | 120 | 0.5 | 92 |

| Phenol | Ethyl acetoacetate | 10 | 120 | 2 | 85 |

| m-Cresol | Ethyl acetoacetate | 10 | 120 | 1.5 | 88 |

Table 2: Pechmann Condensation for Coumarin Synthesis Catalyzed by this compound.

Experimental Protocols

General Experimental Protocol for the Synthesis of Bis(indolyl)methanes

A mixture of an aldehyde or ketone (1 mmol), indole (2 mmol), and bismuth(III) nitrate pentahydrate (0.2 mmol) in acetonitrile (B52724) (5 mL) is stirred at room temperature (26-28°C).[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1] Upon completion, the reaction mixture is treated with water (2 x 10 mL) followed by an aqueous sodium carbonate solution (10%, 1 x 10 mL).[1] The product is then extracted with ethyl acetate (B1210297) (2 x 10 mL).[1] The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to afford the crude product, which can be further purified by recrystallization.[1]

Mechanistic Insights and Signaling Pathways

The Lewis acidic nature of the Bi(III) center is central to its catalytic activity. In many reactions, the bismuth cation coordinates to a heteroatom, typically oxygen or nitrogen, of the substrate, thereby activating it towards nucleophilic attack.

Proposed Mechanism for the Synthesis of Bis(indolyl)methanes

The reaction is initiated by the Lewis acid-catalyzed activation of the aldehyde by the bismuth(III) cation. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by indole. The resulting intermediate undergoes dehydration and a subsequent second attack by another indole molecule to yield the final bis(indolyl)methane product.

Caption: Proposed mechanism for the synthesis of bis(indolyl)methanes.

Proposed Mechanism for the Pechmann Condensation

In the Pechmann condensation, the Lewis acidic bismuth nitrate is thought to catalyze both the transesterification between the phenol and the β-ketoester and the subsequent intramolecular Friedel-Crafts acylation.

Caption: Proposed mechanism for the Pechmann condensation.

Conclusion

This compound stands out as a mild, efficient, and environmentally friendly Lewis acid catalyst with broad applications in organic synthesis. Its ability to promote a variety of important chemical transformations under gentle conditions makes it a valuable tool for drug discovery and development, offering sustainable and practical solutions for the synthesis of complex organic molecules. Further exploration into the precise quantification of its Lewis acidity and the elucidation of detailed reaction mechanisms will undoubtedly expand its utility in the pharmaceutical industry.

References

- 1. scispace.com [scispace.com]

- 2. Bismuth(III) nitrate reagent grade, 98 10035-06-0 [sigmaaldrich.com]

- 3. A Microwave-Assisted Bismuth Nitrate-Catalyzed Unique Route Toward 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bismuth nitrate-catalyzed versatile Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Hygroscopic Nature and Water Sensitivity of Bismuth Nitrate Pentahydrate for Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) is a crystalline solid with significant applications in the pharmaceutical industry, serving as a precursor for various bismuth-containing active pharmaceutical ingredients (APIs) and formulations. Its utility, however, is intrinsically linked to its pronounced hygroscopic and water-sensitive nature. This technical guide provides an in-depth analysis of these characteristics, offering a comprehensive resource for researchers, scientists, and drug development professionals. The document outlines the fundamental principles of water interaction with bismuth nitrate pentahydrate, details experimental protocols for its characterization, and discusses the implications for handling, storage, and formulation development.

Introduction

Bismuth compounds have a long history in medicine, primarily for the treatment of gastrointestinal disorders.[1] this compound is a key starting material in the synthesis of many of these therapeutic agents. Understanding its physical and chemical stability, particularly in relation to atmospheric moisture and aqueous environments, is paramount for ensuring the quality, efficacy, and safety of the final drug product.

This guide will explore two critical aspects of this compound's properties:

-

Hygroscopicity and Deliquescence: The tendency of the solid to absorb moisture from the atmosphere, potentially leading to deliquescence, where the solid dissolves in the absorbed water.

-

Water Sensitivity and Hydrolysis: The chemical decomposition of the compound upon contact with water, resulting in the formation of insoluble bismuth subnitrate and nitric acid.[1]

A thorough understanding of these phenomena is crucial for developing robust manufacturing processes, stable formulations, and appropriate packaging and storage solutions.

Physicochemical Properties of this compound

This compound is a colorless, crystalline solid with a noticeable acidic odor.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Bi(NO₃)₃·5H₂O |

| Molecular Weight | 485.07 g/mol [1] |

| Appearance | Colorless, crystalline particles[1] |

| Melting Point | Approximately 30 °C (decomposes) |

| Boiling Point | Approximately 75-80 °C (decomposes) |

| Density | 2.83 g/cm³ |

| Solubility | Soluble in dilute nitric acid, acetone, and glycerin.[1] Insoluble in alcohol. Reacts with water. |

Hygroscopic Nature and Deliquescence

This compound is classified as a hygroscopic and deliquescent substance.[1][2] This means it readily absorbs water vapor from the surrounding atmosphere. The amount of water absorbed is dependent on the ambient relative humidity (RH). At a specific critical relative humidity (CRH), the substance will absorb enough water to dissolve and form a saturated solution.

Mechanism of Water Absorption

The interaction with water vapor can be described by the following process:

Caption: Water absorption mechanism of this compound.

Experimental Protocol for Characterizing Hygroscopicity

The hygroscopic properties of a substance like this compound are typically characterized using Dynamic Vapor Sorption (DVS) analysis or gravimetric methods as outlined in pharmacopeias.

3.2.1. Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, stepwise change in relative humidity at a constant temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 25 °C) to establish a baseline dry mass.

-

Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument monitors the sample's mass until it reaches equilibrium (i.e., the rate of mass change is below a predefined threshold).

-

Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to generate the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a moisture sorption-desorption isotherm.

The resulting isotherm provides critical information, including:

-

The amount of water absorbed at different humidity levels.

-

The critical relative humidity (CRH) for deliquescence, which is identified by a sharp increase in water uptake over a narrow RH range.

-

The presence of hysteresis between the sorption and desorption curves, which can indicate physical changes in the material.

3.2.2. Gravimetric Method (according to European Pharmacopoeia)

This method provides a simpler, albeit less detailed, assessment of hygroscopicity.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound is placed in a tared container.

-

Controlled Humidity Environment: The sample is stored in a desiccator containing a saturated salt solution that maintains a specific relative humidity (e.g., 80% RH using a saturated solution of ammonium (B1175870) chloride) at a constant temperature (e.g., 25 °C).

-

Equilibration: The sample is exposed to this environment for a defined period (e.g., 24 hours).

-

Final Weighing: The sample is re-weighed, and the percentage increase in mass is calculated.

-

Classification: The substance is then classified based on its percentage weight gain (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).

Water Sensitivity and Hydrolysis

Upon direct contact with water, this compound undergoes rapid hydrolysis to form insoluble basic bismuth nitrate (bismuth subnitrate) and nitric acid.[1] This reaction is a key indicator of its water sensitivity and has significant implications for its use in aqueous formulations.

Hydrolysis Reaction

The primary hydrolysis reaction can be represented as follows:

Bi(NO₃)₃ + H₂O → BiO(NO₃) + 2HNO₃

Further hydrolysis can lead to the formation of more complex basic bismuth nitrates.

Caption: Hydrolysis pathway of this compound in water.

Experimental Protocol for Quantifying Hydrolysis

To assess the rate and extent of hydrolysis, a stability-indicating analytical method is required to differentiate and quantify the parent compound (bismuth nitrate) and its primary degradation product (bismuth subnitrate).

Methodology:

-

Preparation of Aqueous Suspensions: A known concentration of this compound is suspended in purified water or a relevant aqueous buffer at a controlled temperature.

-

Time-Point Sampling: Aliquots of the suspension are withdrawn at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Preparation: The solid and liquid phases of each aliquot are immediately separated by centrifugation or filtration.

-

Quantification of Bismuth Nitrate (Liquid Phase): The concentration of dissolved bismuth in the supernatant can be determined by techniques such as:

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for elemental bismuth analysis.

-

Complexometric Titration: Titration with a standard solution of ethylenediaminetetraacetic acid (EDTA).

-

-

Quantification of Bismuth Subnitrate (Solid Phase): The amount of precipitated bismuth subnitrate can be determined by:

-

Gravimetric Analysis: Drying and weighing the collected precipitate.

-

X-Ray Powder Diffraction (XRPD): To confirm the crystalline form of the precipitate.

-

Dissolution and Quantification: Dissolving the precipitate in dilute nitric acid and quantifying the bismuth content using ICP-MS/OES or titration.

-

-

Kinetic Analysis: The rate of hydrolysis can be determined by plotting the concentration of bismuth nitrate remaining in solution or the amount of bismuth subnitrate formed as a function of time.

Implications for Drug Development

The hygroscopic and water-sensitive nature of this compound necessitates careful consideration throughout the drug development process.

Caption: Key considerations and mitigation strategies in drug development.

-

Handling and Storage: this compound should be stored in tightly sealed containers in a controlled, low-humidity environment to prevent moisture uptake and deliquescence. The use of desiccants within storage containers is also recommended.

-

Manufacturing: Manufacturing processes, such as milling and blending, should be conducted under controlled humidity conditions to prevent changes in the physical properties of the powder, such as flowability and compressibility. Wet granulation processes should be avoided; if granulation is necessary, non-aqueous solvents should be utilized.

-

Formulation: Excipient selection is critical. The use of non-hygroscopic or low-hygroscopicity excipients is preferred to minimize water competition within the formulation. The compatibility of this compound with all excipients, especially in the presence of trace moisture, should be thoroughly evaluated.

-

Packaging: Final drug products containing this compound or its derivatives require packaging that provides a high barrier to moisture vapor transmission. Blister packs with high-barrier films (e.g., Aclar®, aluminum-aluminum foil) are often necessary to ensure long-term stability.

Conclusion

The hygroscopicity and water sensitivity of this compound are defining characteristics that profoundly influence its application in the pharmaceutical industry. A comprehensive understanding of its interaction with water, from atmospheric moisture absorption to hydrolytic decomposition, is essential for ensuring product quality and stability. The experimental protocols detailed in this guide provide a framework for the quantitative characterization of these properties, enabling researchers and formulation scientists to develop robust and reliable drug products. By implementing appropriate handling, storage, manufacturing, and packaging strategies, the challenges posed by the inherent instability of this compound can be effectively mitigated.

References

The Hydrolysis of Bismuth Nitrate Pentahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction between bismuth nitrate (B79036) pentahydrate and water, with a focus on the resulting hydrolysis products. Bismuth compounds have long been utilized in pharmaceutical applications, and a thorough understanding of their aqueous chemistry is paramount for the development of safe and effective drugs. This document details the chemical transformations, summarizes key quantitative data, provides experimental protocols for analysis, and visualizes the reaction pathways.

Introduction to Bismuth Nitrate Pentahydrate

This compound, with the chemical formula Bi(NO₃)₃·5H₂O, is a common inorganic salt of bismuth.[1] It presents as colorless, crystalline particles and is known for its deliquescent nature, readily absorbing moisture from the air.[1] While soluble in dilute nitric acid, its interaction with water is characterized by rapid hydrolysis, leading to the formation of various less soluble basic bismuth nitrates, often referred to as bismuth subnitrate or bismuth oxynitrate.[1][2] This hydrolysis is a critical factor to consider in any aqueous application of bismuth nitrate.

The Hydrolysis Reaction

The hydrolysis of this compound is a complex process influenced by factors such as pH, temperature, and the concentration of reactants. In essence, the Bi³⁺ ion, when introduced into an aqueous environment, readily reacts with water molecules to form a series of polynuclear hydroxo- and oxo-bridged complexes. This process is driven by the high charge density of the bismuth cation.

The general reaction can be simplified as the decomposition of this compound in water to form bismuth subnitrate and nitric acid.[1] However, the term "bismuth subnitrate" encompasses a variety of species with different Bi:O:OH:NO₃ ratios.

The hydrolysis process can be visualized as a series of steps leading to the formation of various bismuth oxynitrate species.

Caption: General hydrolysis pathway of this compound in aqueous solution.

Hydrolysis Products of this compound

The composition of the hydrolysis product is highly dependent on the reaction conditions. Several distinct crystalline phases of bismuth oxynitrate have been identified and characterized. The following table summarizes the formation conditions and compositions of some of the key hydrolysis products.

| Product Formula | Common Name | Formation Conditions | Reference |

| --INVALID-LINK--₆·H₂O | Basic Bismuth Nitrate | Hydrolysis at elevated temperatures (≥50 °C). | [3] |

| --INVALID-LINK--₅·3H₂O | Bismuth Oxohydroxonitrate | Formed by washing --INVALID-LINK--₆·H₂O with water or dilute nitric acid (pH ≥ 1).[3] Also formed by hydrolysis of bismuth nitrate solutions with sodium hydroxide (B78521) or urea.[4][5] | [3][4][5] |

| BiONO₃·H₂O | Bismuthyl Nitrate Monohydrate | A simplified representation often used, but more complex structures are typically formed.[6] | [6] |

| Bi₅O(OH)₉(NO₃)₄ | Bismuth Subnitrate | Commercially available form.[6] | [6] |

| --INVALID-LINK--₅(H₂O)](NO₃) | - | Crystallized from aqueous hydrolysis of Bi(NO₃)₃. | [7][8] |

| --INVALID-LINK--₆(H₂O)₂]·H₂O | - | Crystallized from aqueous hydrolysis of Bi(NO₃)₃. | [7][8] |

| [Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₆]·4DMSO | - | Formed from partial hydrolysis of Bi(NO₃)₃ and crystallization from DMSO. | [7][8] |

Experimental Protocols

Synthesis of Bismuth Oxynitrate (Bi₆O₅(OH)₃₅·3H₂O)

This protocol describes a typical laboratory-scale synthesis of a common bismuth oxynitrate.

Materials:

-

This compound (Bi(NO₃)₃·5H₂O)

-

Nitric acid (6 N)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Buchner funnel and flask)

-

Filter paper

Procedure:

-

Dissolve 42 grams of this compound in a mixture of 10 mL of 6 N nitric acid and 20 mL of deionized water without heating.[2]

-

In a separate beaker, prepare 2 liters of cold deionized water.

-

Pour the bismuth nitrate solution into the cold water with thorough and continuous stirring. A white precipitate will form immediately.[2]

-

Allow the precipitate to settle completely.

-

Decant the supernatant liquid and filter the precipitate using a Buchner funnel.

-

Wash the precipitate on the filter with a small amount of cold deionized water (approximately 20 mL).[2]

-

Dry the resulting bismuth oxynitrate.

The following diagram illustrates the workflow for this synthesis.

References

- 1. zegmetal.com [zegmetal.com]

- 2. prepchem.com [prepchem.com]

- 3. sibran.ru [sibran.ru]

- 4. scispace.com [scispace.com]

- 5. Synthesis and characterization of basic bismuth(III) nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Bismuth oxynitrate - Wikipedia [en.wikipedia.org]

- 7. Hydrolysis studies on bismuth nitrate: synthesis and crystallization of four novel polynuclear basic bismuth nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Spectral Characterization of Bismuth Nitrate Pentahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectral characterization of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O). This document details the vibrational properties of the compound, offering valuable insights for its identification, quality control, and application in research and pharmaceutical development.

Introduction

Bismuth nitrate pentahydrate is a hydrated salt of bismuth in its +3 oxidation state. It serves as a crucial precursor in the synthesis of various other bismuth compounds and finds applications in diverse fields, including organic synthesis and the preparation of active pharmaceutical ingredients. A thorough understanding of its spectral properties is essential for ensuring its purity, stability, and proper reactivity in these applications. Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of the molecular structure, including the coordination of the nitrate and water ligands to the bismuth cation.

The crystal structure of this compound is triclinic. The bismuth ion (Bi³⁺) is coordinated by three bidentate nitrate ions and four water molecules, resulting in a coordination number of 10.[1] This coordination environment significantly influences the vibrational spectra of the nitrate and water moieties.

Experimental Protocols

The following sections outline detailed methodologies for the acquisition of IR and Raman spectra of solid this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound to identify its functional groups and characteristic vibrations.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: A small amount of this compound (approximately 1-2 mg) is finely ground with about 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull Method: A small amount of the finely ground sample is mixed with a drop of Nujol (mineral oil) to form a paste. This mull is then placed between two KBr or NaCl plates. A background spectrum of Nujol should be recorded for subtraction.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

The instrument is equipped with a suitable detector for the mid-IR region (e.g., DTGS or MCT).

-

-

Data Acquisition:

-

A background spectrum of the pure KBr pellet or KBr/NaCl plates is recorded.

-

The sample pellet or mull is placed in the sample holder of the spectrometer.

-

Spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If a Nujol mull was used, the characteristic C-H stretching and bending bands of Nujol (around 2924, 2853, 1462, and 1377 cm⁻¹) should be noted and, if necessary, subtracted.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound, which provides complementary information to the IR spectrum, particularly for symmetric vibrations.

Methodology:

-

Sample Preparation:

-

A small amount of the crystalline this compound is placed in a glass vial or on a microscope slide. No extensive sample preparation is typically required for solid samples.

-

-

Instrumentation:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

-

A microscope is often used for precise sample positioning and laser focusing.

-

The instrument should have a high-resolution grating and a sensitive detector (e.g., CCD).

-

-

Data Acquisition:

-

The sample is placed on the microscope stage, and the laser is focused on the crystalline material.

-

The laser power should be optimized to obtain a good signal without causing sample degradation.

-

Spectra are typically collected in the Stokes shift region, for example, from 100 to 4000 cm⁻¹.

-

An appropriate integration time and number of accumulations are selected to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The raw spectrum may be subjected to baseline correction to remove any fluorescence background.

-

Cosmic ray removal algorithms may be applied if necessary.

-

The resulting spectrum is plotted as intensity versus Raman shift (cm⁻¹).

-

Spectral Data and Interpretation

The vibrational spectra of this compound are characterized by the vibrational modes of the nitrate ions, the water of hydration, and the Bi-O bonds.

Quantitative Data Summary

The following tables summarize the characteristic vibrational frequencies observed in the IR and Raman spectra of this compound.

Table 1: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400 | Broad, Strong | O-H stretching vibrations of water molecules[2][3] |

| ~1635 | Medium | H-O-H bending vibrations of water molecules[4] |

| ~1750 | Weak | Combination band (ν₁ + ν₄) of nitrate |

| ~1384 | Very Strong | Asymmetric N-O stretching (ν₃) of nitrate[2][3] |

| ~1026 | Medium | Symmetric N-O stretching (ν₁) of nitrate[5] |

| ~815 | Medium | Out-of-plane bending (ν₂) of nitrate |

| ~720 | Medium | In-plane bending (ν₄) of nitrate |

| < 600 | Weak-Medium | Bi-O stretching and lattice modes |

Table 2: Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400 | Broad, Weak | O-H stretching vibrations of water molecules[6] |

| ~1635 | Very Weak | H-O-H bending vibrations of water molecules |

| ~1380 | Medium | Asymmetric N-O stretching (ν₃) of nitrate |

| ~1026 | Strong | Symmetric N-O stretching (ν₁) of nitrate[5] |

| ~720 | Medium | In-plane bending (ν₄) of nitrate |

| < 400 | Medium-Strong | Bi-O stretching and lattice modes |

Interpretation of Spectral Features

-

Water of Hydration: The broad and strong absorption band around 3400 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibrations of the five water molecules in the crystal lattice.[2][3] The broadness of this band suggests a range of hydrogen bonding interactions. The corresponding H-O-H bending mode is observed around 1635 cm⁻¹.[4] These bands are typically weak in the Raman spectrum.

-

Nitrate Anion: The vibrational modes of the nitrate ion are significantly affected by its coordination to the bismuth cation. In the free nitrate ion (D₃h symmetry), the symmetric stretch (ν₁) is IR inactive, while in the coordinated state (C₂v or Cₛ symmetry), it becomes IR active.

-

The strong band around 1026 cm⁻¹ in both IR and Raman spectra is assigned to the symmetric N-O stretching vibration (ν₁).[5] Its high intensity in the Raman spectrum is a key characteristic.

-

The very strong and broad band around 1384 cm⁻¹ in the IR spectrum is attributed to the asymmetric N-O stretching mode (ν₃).[2][3] The splitting of this band, often observed in crystalline nitrates, is indicative of the lowered symmetry upon coordination.

-

The out-of-plane (ν₂) and in-plane (ν₄) bending modes of the nitrate group are observed at approximately 815 cm⁻¹ and 720 cm⁻¹, respectively.

-

-

Bi-O Vibrations: The low-frequency region of the spectra (below 600 cm⁻¹) contains bands corresponding to the stretching and bending vibrations of the Bi-O bonds between the bismuth cation and the oxygen atoms of the nitrate and water ligands.[7][8] These lattice modes are often more prominent in the Raman spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of this compound.

Logical Relationships in Vibrational Spectra

This diagram illustrates the relationship between the molecular components of this compound and their characteristic vibrational modes observed in IR and Raman spectroscopy.

References

- 1. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Bismuth Nitrate Pentahydrate: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical information on the safe handling, storage, and emergency procedures for bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O). Adherence to these protocols is essential to ensure a safe laboratory environment and to mitigate risks associated with the chemical's oxidizing and irritant properties.

Hazard Identification and Classification

Bismuth nitrate pentahydrate is classified as a hazardous substance. It is a strong oxidizing agent and can cause skin and serious eye irritation.[1][2] Inhalation may also lead to respiratory tract irritation.[1][2][3]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | Bi(NO₃)₃·5H₂O |

| Molar Mass | 485.07 g/mol |

| Appearance | Colorless, white, or yellow crystals |

| Melting Point | 30 - 80 °C (decomposes) |

| Specific Gravity | 2.83 |

| Solubility | Soluble in dilute nitric acid, acetic acid, glycerol, and acetone. Insoluble in alcohol and ethyl acetate. |

Toxicological Data

The acute toxicity of this compound has been determined through animal studies. The following table summarizes the available LD50 (median lethal dose) data.

| Route of Administration | Species | LD50 Value |

| Oral | Rat | 4042 mg/kg |

| Oral | Mouse | >357 mg/kg |

While the exact molecular mechanisms of bismuth toxicity are not fully understood, it is suggested that bismuth may exert its toxic effects by binding to essential enzymes and interfering with oxidative metabolism in cells.[4] Chronic exposure to bismuth compounds has been associated with neurotoxicity and nephrotoxicity.[4]

Below is a diagram illustrating a putative pathway for bismuth-induced cellular toxicity.

Caption: Putative mechanism of bismuth-induced cellular toxicity.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The LD50 values cited in this guide are typically determined using a methodology outlined in standardized guidelines, such as the now-repealed OECD Test Guideline 401.[5][6] Although this specific guideline has been replaced by alternative methods that reduce animal usage, its methodology provides a fundamental understanding of how acute oral toxicity is assessed.

Principle of the Test:

Methodology:

-

Test Animals: Healthy, young adult laboratory rats are typically used.[5]

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water, though they are fasted before administration of the test substance.

-

Dose Administration: The test substance is administered in a single dose by gavage.[5] The volume administered is generally kept constant across dose levels by adjusting the concentration of the substance in the vehicle.[5]

-

Observation Period: Animals are observed for a period of at least 14 days.[7]

-

Clinical Observations: Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[5] The time of death is recorded.[5]

-

Pathology: All animals (those that die during the test and survivors at the end) undergo a gross necropsy.[5]

-

Data Analysis: The LD50 is calculated using a statistical method.

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount. The following procedures and PPE are mandatory to minimize exposure and prevent accidents.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles or a face shield must be worn.[9][10]

-

Hand Protection: Chemical-resistant gloves such as nitrile or neoprene are required.[9][10]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[10] For larger quantities or where there is a significant risk of splashing, a chemical-resistant apron or suit should be considered.[9]

-

Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[9][11]

The following flowchart provides a decision-making process for selecting the appropriate PPE.

Caption: Decision workflow for selecting appropriate PPE.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from combustible materials, organic materials, reducing agents, strong acids, and finely powdered metals.[5]

-

Do not store near heat, sparks, or open flames.[12]

-

Avoid storage on wooden floors.[5]

-

Protect from moisture as the material is hygroscopic.[5]

Accidental Release and First Aid Measures

Spill Response:

In the event of a spill, follow these procedures carefully.

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE as outlined in Section 5.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[11][13]

-

For large spills, prevent the material from entering drains or waterways.[12] Keep combustible materials away from the spilled substance.[5]

-

Clean the spill area thoroughly with water.

The following diagram outlines the workflow for responding to a spill.

Caption: Workflow for responding to a spill of this compound.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[12]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[14] If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, provide oxygen. Seek medical attention.[14]

-

Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1] Seek immediate medical attention.[14]

Fire-Fighting Measures

-

This compound is not combustible but is a strong oxidizer and may intensify a fire.[1]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[1] For large fires, flooding with water may be necessary.[5]

-

Special Hazards: Contact with combustible materials may cause fire.[1] Thermal decomposition can release toxic nitrogen oxides.[1]

-

Firefighter Protection: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[11]

Stability and Reactivity

-

Chemical Stability: Stable under normal storage and handling conditions.[5]

-

Incompatible Materials: Strong acids, reducing agents, finely powdered metals, and combustible materials.[5]

-

Hazardous Decomposition Products: Nitrogen oxides and bismuth oxide.[5]

-

Hazardous Polymerization: Will not occur.[5]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[11] Do not allow this chemical to enter the environment.

This technical guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and consult with your institution's environmental health and safety department for any additional guidance.

References

- 1. lobachemie.com [lobachemie.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. dtsc.ca.gov [dtsc.ca.gov]

- 8. - Division of Research Safety | Illinois [drs.illinois.edu]

- 9. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]

- 10. ehs.uci.edu [ehs.uci.edu]

- 11. westliberty.edu [westliberty.edu]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. gustavus.edu [gustavus.edu]

Methodological & Application

Application Note: Bismuth Nitrate Pentahydrate for Bismuth Oxide Nanoparticle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction Bismuth oxide (Bi₂O₃) nanoparticles are advanced functional materials with significant potential in the biomedical field, including applications as radiosensitizers, drug delivery vehicles, and bioimaging contrast agents.[1][2][3] Their high atomic number (Z=83), biocompatibility, and low cost make them attractive for cancer therapy and diagnostics.[4] Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) is a commonly used precursor for the synthesis of Bi₂O₃ nanoparticles due to its high reactivity and solubility in various solvents, enabling the formation of nanoparticles with controlled size and morphology through several synthesis routes.[5][6] This document provides detailed protocols for three common synthesis methods—hydrothermal, sol-gel, and microwave-assisted—using bismuth nitrate pentahydrate as the starting material.

Synthesis Methods and Protocols

Several methods have been developed for the synthesis of bismuth oxide nanoparticles, including hydrothermal, sol-gel, and microwave-assisted techniques.[2][6] The choice of method influences the resulting nanoparticles' characteristics, such as crystal phase, size, and morphology.

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This technique is effective for producing crystalline nanoparticles with controlled morphology.[6][7]

Experimental Protocol:

-